(4-ALLYLPIPERAZINO)(PHENYL)METHANONE
Description
(4-Allylpiperazino)(phenyl)methanone is a piperazine-derived compound featuring a phenyl ketone group attached to a piperazine ring substituted with an allyl moiety at the 4-position. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility as pharmacophores, particularly in targeting neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
phenyl-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBUINHOPRHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-allylpiperazino)(phenyl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of anhydrous dimethylformamide (DMF) to form the acyl chloride intermediate. This intermediate then reacts with 1-allylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4-Allylpiperazino)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (4-allylpiperazino)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory effects . The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-allylpiperazino)(phenyl)methanone with analogous piperazine-based methanones, focusing on structural variations, synthetic approaches, and physicochemical properties.
Structural Variations and Substituent Effects
Key Observations:
- Electron-Withdrawing vs. In contrast, the allyl group in the target compound offers moderate lipophilicity .
- Bulkiness : Bulky substituents like benzhydryl () or trifluoromethylphenyl () may sterically hinder interactions with flat binding pockets, whereas the smaller allyl group allows better conformational adaptability .
- Aromatic System Diversity : Thiophene (compound 21) and fluorophenyl () moieties introduce distinct electronic profiles, influencing receptor binding specificity compared to the phenyl group in the target compound .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity (LogP) : The allyl-substituted compound likely has a LogP between 2.5–3.0, intermediate between the polar nitro derivative (LogP ~1.8) and the highly lipophilic trifluoromethylphenyl analog (LogP ~4.2) .
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